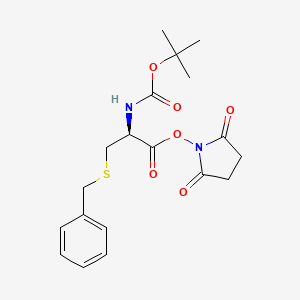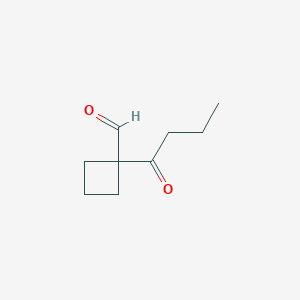
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a quinazolinyl group, which is often associated with biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl intermediate, followed by the introduction of the thiourea moiety. Common reagents used in these reactions include brominating agents, ethylating agents, and isopropylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of catalysts and advanced purification techniques such as chromatography might be employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological effects by forming strong hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
Quinazoline Derivatives: Compounds with the quinazoline core structure, known for their biological activity.
Bromoethyl Compounds: Compounds containing the bromoethyl group, often used in organic synthesis.
Uniqueness
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
CAS 编号 |
77301-15-6 |
|---|---|
分子式 |
C22H25BrN4OS |
分子量 |
473.4 g/mol |
IUPAC 名称 |
1-[2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C22H25BrN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29) |
InChI 键 |
OAROLKLINOYIGY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

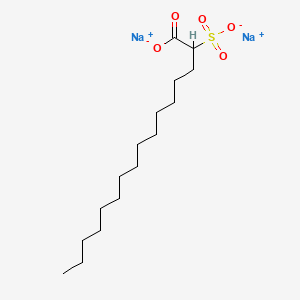

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
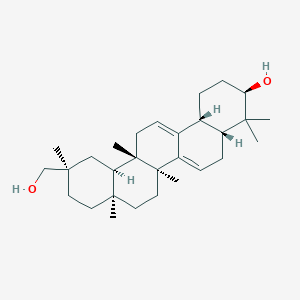
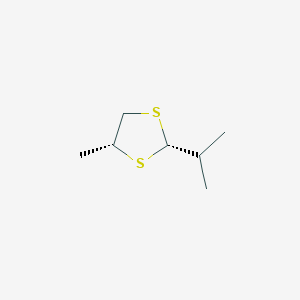

![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
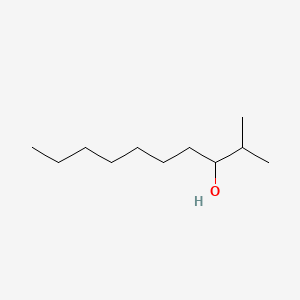
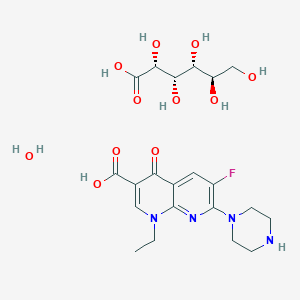
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
